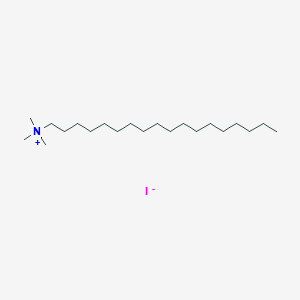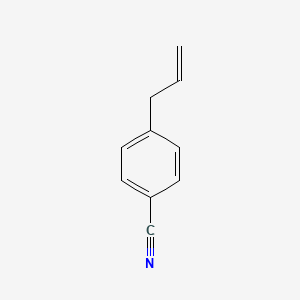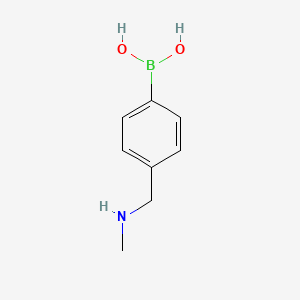
methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate
Übersicht
Beschreibung
Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate, or MMC, is an organic compound with a unique structure and properties that make it highly useful for a variety of scientific research applications. It is a synthetic compound, meaning it does not occur naturally, and has been used in laboratory experiments for decades in order to study the effects of various compounds on biological systems.
Wissenschaftliche Forschungsanwendungen
Synthetic Building Blocks in Chemistry
Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate and its derivatives are primarily used as key building blocks in synthetic chemistry. These compounds are utilized in the synthesis of various heterocyclic compounds, showcasing their versatility in chemical reactions. For instance, the synthesis of novel indole-benzimidazole derivatives involves the condensation of indole carboxylic acids with substituted o-phenylenediamines, highlighting the compound's role in creating complex molecular structures (Wang et al., 2016).
Functionalization and Derivative Formation
Research has demonstrated the compound's potential in forming a variety of derivatives through functionalization. For example, oxidative heterocyclization and heating of certain derivatives lead to the formation of 1,2,3-selenadiazole and 2,3-dihydro-1,3,4-thiadiazole derivatives, showcasing the compound's reactivity and its ability to form structurally diverse derivatives (Velikorodov et al., 2016).
Prostanoid Synthesis
The compound has been used in the synthesis of prostanoids, a class of naturally occurring compounds with various physiological functions. The synthesis involves intramolecular carbocyclization, leading to the formation of cyclic compounds with specific stereochemical configurations (Valiullina et al., 2019).
Cyclization Reactions
The compound serves as a precursor in intramolecular cyclization reactions, forming complex ring systems such as 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indoles and diethyl 4-hydroxyquinoline-2,3-dicarboxylate. These reactions highlight the compound's importance in synthesizing biologically relevant structures (Kaptı et al., 2016).
Spectroscopic and Computational Studies
Extensive spectroscopic and computational studies on derivatives of the compound, like methyl 5-methoxy-1H-indole-2-carboxylate, provide insights into its electronic nature, reactivity, and potential applications in developing biologically active molecules. These studies involve profiling using FT-IR, FT-Raman, UV, and NMR spectroscopy, alongside computational methods like DFT (Almutairi et al., 2017).
Eigenschaften
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-11(15)7-9-8-5-3-4-6-10(8)14-12(9)13(16)18-2/h3-6,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWHLOFDTYAJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(NC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


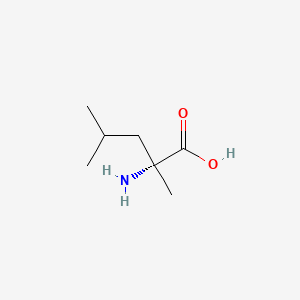
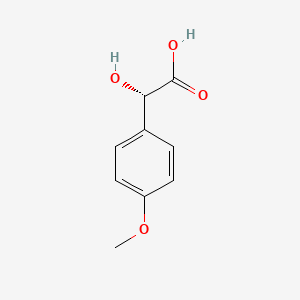

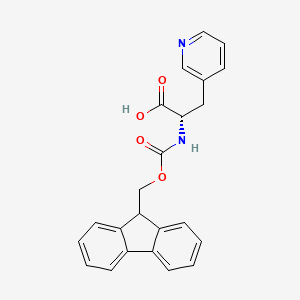

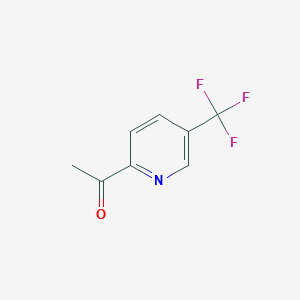
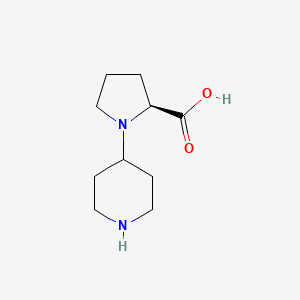
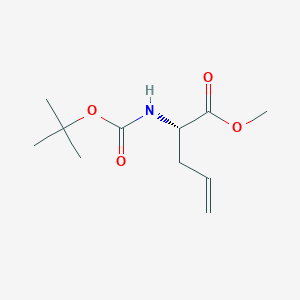

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)
